molecular formula C20H17BrN2O2 B6430686 8-{[1-(3-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903269-21-5

8-{[1-(3-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B6430686
CAS No.: 1903269-21-5
M. Wt: 397.3 g/mol
InChI Key: OPQDYYZGASSXSS-UHFFFAOYSA-N
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Description

8-{[1-(3-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and a bromobenzoyl group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the quinoline moiety, known for its biological activity, combined with the pyrrolidine and bromobenzoyl groups, makes this compound a promising candidate for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(3-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds, under acidic or basic conditions.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where 3-bromobenzoyl chloride reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling with Quinoline: The final step involves the coupling of the bromobenzoyl-pyrrolidine intermediate with quinoline. This can be achieved through an etherification reaction, where the hydroxyl group of quinoline reacts with the bromobenzoyl-pyrrolidine intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(3-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the bromobenzoyl group to a bromobenzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine atom, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Bromobenzyl derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

8-{[1-(3-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-{[1-(3-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. The bromobenzoyl group may enhance the compound’s binding affinity to specific proteins, while the pyrrolidine ring can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    1-(3-bromobenzyl)pyrrolidine: Shares the bromobenzyl and pyrrolidine moieties but lacks the quinoline core.

    3-bromobenzoylpyrrolidine: Similar structure but without the quinoline moiety.

Uniqueness

8-{[1-(3-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline is unique due to the combination of the quinoline core with the bromobenzoyl and pyrrolidine groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

(3-bromophenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c21-16-7-1-5-15(12-16)20(24)23-11-9-17(13-23)25-18-8-2-4-14-6-3-10-22-19(14)18/h1-8,10,12,17H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQDYYZGASSXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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